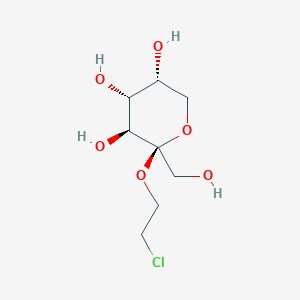

2-Chloroethyl-b-D-fructopyranoside

Description

Historical Perspectives on Glycoside Synthesis and Halogenated Sugar Derivatives

The synthesis of glycosides, molecules in which a sugar is linked to another functional group, has been a cornerstone of organic chemistry for over a century. nih.govrsc.org Early methods, such as the Fischer glycosylation, laid the groundwork for forming these crucial bonds. wikipedia.org A significant breakthrough came with the Koenigs-Knorr reaction, which utilized glycosyl halides to achieve more controlled and predictable glycosidic bond formation. nih.govwikipedia.org This development highlighted the importance of halogenated sugar derivatives as versatile intermediates in carbohydrate synthesis. acs.org

The introduction of a halogen atom into a sugar molecule provides a reactive handle that can be displaced by a variety of nucleophiles, allowing for the construction of more complex and diverse glycosidic structures. acs.org This strategy has been instrumental in the synthesis of numerous biologically significant carbohydrates and their analogs. acs.orgethernet.edu.et The study of halogenated sugars continues to be an active area of research, with ongoing efforts to develop new and more efficient methods for their preparation. acs.org

Significance of Fructopyranoside Scaffolds in Chemical Biology and Organic Synthesis

Fructose (B13574), a key monosaccharide, and its derivatives play numerous roles in biological systems. Fructopyranoside scaffolds, the core structure of 2-Chloroethyl-β-D-fructopyranoside, are integral components of many natural products and biologically active molecules. nih.gov The unique stereochemistry and functionality of the fructopyranose ring make it an attractive building block for the synthesis of complex molecular architectures. nih.gov

In chemical biology, fructopyranoside derivatives are utilized to probe and understand biological processes. nih.gov They can serve as mimics of natural substrates for enzymes, enabling the study of enzyme mechanisms and the development of inhibitors. nih.gov The ability to modify the fructopyranoside scaffold at specific positions allows for the creation of tailored molecules with desired biological activities. In organic synthesis, these scaffolds provide a chiral pool of starting materials for the construction of a wide range of complex organic molecules. nih.gov

Rationale for Investigating 2-Chloroethyl-β-D-fructopyranoside: A Research Gap Analysis

The investigation into 2-Chloroethyl-β-D-fructopyranoside stems from a desire to explore the synthesis and reactivity of novel halogenated fructosides. A key study by Guthrie and Navaratnam in 1982 detailed a straightforward and high-yielding synthesis of 2′-chloroethyl β-D-fructopyranoside from D-fructose and 2-chloroethanol (B45725). rsc.org This research demonstrated the feasibility of introducing a chloroethyl group at the anomeric position of fructose, creating a stable yet reactive glycoside. rsc.org

The presence of the chloroethyl group offers a unique opportunity for further chemical transformations. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the synthesis of a diverse range of fructopyranoside derivatives with potentially interesting biological or material properties. rsc.org For instance, the original study explored substitutions with azide (B81097), thiocyanate (B1210189), and acetate (B1210297), showcasing the compound's versatility. rsc.org

A significant research gap exists in fully exploring the synthetic utility of 2-Chloroethyl-β-D-fructopyranoside. While the initial report laid the foundation, a comprehensive investigation into its reactivity with a broader scope of nucleophiles and its potential as a precursor for more complex carbohydrate structures remains to be thoroughly explored. Furthermore, the biological properties of this compound and its derivatives are largely uninvestigated. This lack of extensive research provides a strong rationale for further academic inquiry into 2-Chloroethyl-β-D-fructopyranoside, with the potential to uncover new synthetic methodologies and novel molecules with valuable applications.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₁₅ClO₆ | biosynth.com |

| Molecular Weight | 242.65 g/mol | biosynth.com |

| CAS Number | 84543-36-2 | biosynth.comusbio.net |

| Appearance | Crystalline solid | rsc.org |

| Storage Temperature | 4°C | usbio.net |

Synthetic Overview

| Reactants | Reagents | Product | Yield | Source |

| D-Fructose, 2-Chloroethanol | Hydrogen Chloride | 2′-chloroethyl β-D-fructopyranoside | >90% | rsc.org |

Properties

IUPAC Name |

(2S,3S,4R,5R)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKSWTOXDXZLNE-OOJXKGFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)OCCCl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCCl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloroethyl B D Fructopyranoside

Precursor Selection and Strategic Design for 2-Chloroethyl-β-D-fructopyranoside Synthesis

The primary and most direct route for the synthesis of 2-Chloroethyl-β-D-fructopyranoside involves the Fischer-Helferich glycosidation. rsc.orgnih.govwikipedia.org This classical method utilizes D-fructose as the glycosyl donor and 2-chloroethanol (B45725) as the glycosyl acceptor in the presence of an acid catalyst. rsc.org The strategic advantage of this approach lies in its simplicity and the use of readily available and unprotected starting materials. wikipedia.org

The reaction is typically performed by dissolving or suspending D-fructose in an excess of 2-chloroethanol, which also serves as the reaction solvent. rsc.orgwikipedia.org This high concentration of the alcohol helps to drive the reaction equilibrium towards the formation of the glycoside. nih.gov The use of unprotected fructose (B13574) is a key feature of this strategic design, avoiding the often-laborious steps of protection and deprotection that are common in carbohydrate synthesis. nih.gov

While the direct use of D-fructose is the most documented precursor, alternative strategic designs could theoretically involve the use of protected fructose derivatives to potentially exert greater control over the reaction's regioselectivity and stereoselectivity. However, for the synthesis of this particular compound, the direct Fischer glycosidation has proven to be highly effective, yielding the desired product in high proportions. rsc.org

Protection Group Strategies in Fructopyranoside Chemistry

In the context of the direct synthesis of 2-Chloroethyl-β-D-fructopyranoside from unprotected D-fructose, protecting groups are intentionally avoided in the initial glycosylation step. However, understanding protecting group strategies is crucial for any subsequent modifications of the synthesized glycoside. For instance, selective protection of the hydroxyl groups of 2-Chloroethyl-β-D-fructopyranoside would be necessary for further chemical transformations.

In general fructopyranoside chemistry, the selective protection of the different hydroxyl groups is a significant challenge due to their similar reactivity. The primary hydroxyl groups at the C1 and C6 positions are typically more reactive than the secondary hydroxyl groups at C3 and C4 due to less steric hindrance. This reactivity difference can be exploited to install bulky protecting groups like trityl (Tr) or silyl (B83357) ethers specifically at the primary positions. For example, tritylation of 2-Chloroethyl-β-D-fructopyranoside has been shown to yield the 1-O-trityl ether. rsc.org

For the protection of secondary hydroxyls, or for achieving different regioselectivity, a variety of protecting groups are available. Benzyl ethers are often used as "permanent" protecting groups due to their stability under a wide range of reaction conditions, while acyl groups like acetyl or benzoyl esters are considered "temporary" and can be removed under milder basic conditions. The choice of protecting group can significantly influence the reactivity of the carbohydrate, with electron-withdrawing groups like esters generally deactivating the molecule towards further glycosylation.

Stereochemical Control in Glycosidation Reactions Leading to 2-Chloroethyl-b-D-fructopyranoside

The stereochemical outcome of the glycosidation reaction is a critical aspect of the synthesis of 2-Chloroethyl-β-D-fructopyranoside. The Fischer glycosidation of fructose is known to be under thermodynamic control, which favors the formation of the more stable anomer. wikipedia.orgwikipedia.org In the case of fructopyranosides, the β-anomer is thermodynamically more stable than the α-anomer. This preference is a consequence of the anomeric effect and the minimization of steric interactions within the molecule.

The reaction proceeds through the formation of a transient oxocarbenium ion intermediate. nih.govrsc.org The alcohol (2-chloroethanol) can then attack this planar intermediate from either the α- or β-face. While the initial product formation might be under kinetic control, the reversibility of the Fischer glycosidation allows for the eventual equilibration to the most stable product. wikipedia.orglibretexts.org Longer reaction times and elevated temperatures generally favor the formation of the thermodynamic product. wikipedia.orgyoutube.com For the synthesis of 2-Chloroethyl-β-D-fructopyranoside, carrying out the reaction at room temperature for a sufficient duration allows for this thermodynamic equilibrium to be reached, resulting in a high yield of the desired β-anomer. rsc.org

The structure of the alcohol acceptor can also influence the stereochemical outcome, although in the Fischer glycosidation of unprotected sugars, the thermodynamic preference of the sugar itself is often the dominant factor.

Optimized Reaction Conditions and Catalytic Systems for this compound Formation

The formation of 2-Chloroethyl-β-D-fructopyranoside via Fischer glycosidation is highly dependent on the reaction conditions and the catalytic system employed. The most commonly used catalyst is hydrogen chloride, which is typically introduced by bubbling HCl gas into the 2-chloroethanol solvent. rsc.org

The reaction is generally carried out at room temperature. rsc.org While higher temperatures can accelerate the reaction, they can also lead to the formation of undesired byproducts through dehydration of the fructose, such as 5-hydroxymethylfurfural (B1680220) (HMF). tue.nl Therefore, maintaining a moderate temperature is crucial for optimizing the yield of the desired glycoside.

The concentration of the acid catalyst is another critical parameter. A sufficient concentration is required to protonate the anomeric hydroxyl group of fructose, facilitating the formation of the oxocarbenium ion intermediate. tue.nl However, excessively high acid concentrations can also promote side reactions. The reaction time is also a key variable, with longer reaction times generally favoring the formation of the thermodynamically more stable β-pyranoside form over the kinetically favored furanosides. wikipedia.org

| Parameter | Optimized Condition | Rationale |

| Catalyst | Hydrogen Chloride (HCl) | Effective Brønsted acid for protonation of the anomeric hydroxyl group. rsc.orgtue.nl |

| Temperature | Room Temperature | Balances reaction rate with minimizing the formation of dehydration byproducts. rsc.orgtue.nl |

| Solvent | Excess 2-chloroethanol | Serves as both reactant and solvent, driving the equilibrium towards product formation. rsc.orgnih.gov |

| Reaction Time | Sufficiently long | Allows for thermodynamic equilibration to favor the more stable β-anomer. wikipedia.orgwikipedia.org |

Glycosyl Donor Activation and Reactivity Profiling

In the Fischer glycosidation of unprotected fructose, the fructose molecule itself acts as the glycosyl donor. The activation of this donor is achieved in situ through the action of the acid catalyst. nih.govtue.nl The process begins with the protonation of one of the hydroxyl groups of fructose. DFT studies on the acid-catalyzed conversion of fructose suggest that the preferred protonation site is the hydroxyl group at the anomeric carbon (C2). tue.nl

Following protonation, a molecule of water is eliminated, leading to the formation of a resonance-stabilized fructosyl cation, an oxocarbenium ion. nih.govrsc.org This electrophilic species is the key reactive intermediate that is then attacked by the nucleophilic hydroxyl group of the 2-chloroethanol acceptor. The reactivity of the glycosyl donor is thus intrinsically linked to the ease of formation and stability of this oxocarbenium ion.

The reactivity of fructose in this context is complex due to the presence of multiple isomers in solution (fructopyranose and fructofuranose, each with α and β anomers). The acid catalyst facilitates the interconversion between these forms. rsc.org The reaction ultimately proceeds through the most reactive pathway that leads to the thermodynamically most stable product.

Solvent Effects and Temperature Optimization in Stereoselective Synthesis

The solvent plays a multifaceted role in the stereoselective synthesis of 2-Chloroethyl-β-D-fructopyranoside. In the standard procedure, 2-chloroethanol serves as both the reactant and the solvent. rsc.org Using a large excess of the alcohol helps to shift the reaction equilibrium towards the product side, maximizing the yield. nih.gov The polar protic nature of the alcohol can also help to stabilize the charged intermediates, such as the oxocarbenium ion, which are formed during the reaction.

While other solvents are not typically used in this specific synthesis, it is known in glycosylation chemistry that the solvent can have a significant impact on the stereochemical outcome. Different solvents can solvate the reacting species differently, potentially influencing the transition state energies for the formation of the α and β anomers.

Temperature is a critical parameter for optimization. As previously mentioned, the Fischer glycosylation is an equilibrium process. wikipedia.org Running the reaction at a sufficiently high temperature can ensure that the system has enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing thermodynamic equilibrium to be established. wikipedia.orglibretexts.orgopenstax.org However, for fructose, higher temperatures can also lead to irreversible decomposition and the formation of colored byproducts. Therefore, the optimal temperature is a compromise between achieving thermodynamic control and minimizing degradation. For the synthesis of 2-Chloroethyl-β-D-fructopyranoside, room temperature has been found to be effective, providing a high yield of the desired product without significant decomposition. rsc.org

Purification and Isolation Techniques for High-Purity this compound

The successful synthesis of 2-Chloroethyl-β-D-fructopyranoside is contingent upon effective purification and isolation techniques to obtain the compound in high purity. A key advantage of this particular glycoside is that it is a highly crystalline solid, which greatly facilitates its purification by recrystallization. rsc.orgyoutube.com

Following the reaction, the excess 2-chloroethanol and the acid catalyst must be removed. This is typically achieved by neutralization of the acid followed by evaporation of the solvent under reduced pressure. The resulting crude product, which is often a syrup, can then be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical; the compound should be sparingly soluble at low temperatures and highly soluble at higher temperatures. This allows for the formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor.

For glycosides that are difficult to crystallize or to separate from isomeric byproducts, chromatographic techniques are often employed. nih.govnih.gov High-performance liquid chromatography (HPLC) can be a powerful tool for the separation of sugar anomers and isomers. nih.govmdpi.comshodex.com For preparative scale purification, column chromatography using silica (B1680970) gel or other stationary phases is a common method. In the case of polar compounds like glycosides, reversed-phase chromatography may be more effective than normal-phase chromatography. researchgate.net The selection of the appropriate eluent system is crucial for achieving good separation.

For 2-Chloroethyl-β-D-fructopyranoside, the high crystallinity of the product makes recrystallization the preferred and most efficient method for obtaining a high-purity sample. rsc.org

Scale-Up Considerations and Process Intensification for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scale-up challenges and the implementation of process intensification strategies. While specific literature on the large-scale production of this particular fructopyranoside is scarce, general principles of chemical engineering and carbohydrate chemistry provide a framework for potential approaches. epicsysinc.comfraunhofer.de

Scale-Up Challenges:

Scaling up the synthesis of glycosides like this compound presents several challenges that are not always apparent at the lab scale. These include:

Heat and Mass Transfer: The exothermic nature of glycosylation reactions can lead to localized temperature increases in large reactors, potentially causing side reactions or degradation of the product. epicsysinc.com Efficient mixing and heat removal become critical to maintain optimal reaction conditions and ensure consistent product quality.

Reaction Kinetics and Control: What works in a small flask may not translate directly to a large vessel. Changes in the surface area-to-volume ratio can affect reaction kinetics, and maintaining precise control over reagent addition and reaction time is crucial for maximizing yield and minimizing impurities. epicsysinc.com

Downstream Processing and Purification: The isolation of highly pure this compound from the reaction mixture can be a significant bottleneck in a large-scale process. Crystallization, which is effective at the lab scale, may require significant optimization for industrial production to control crystal size and purity. rsc.org The removal of excess reagents and by-products also requires efficient and scalable purification techniques, such as industrial chromatography. mdpi.com

Solvent Handling and Recovery: The use of solvents like 2-chloroethanol requires robust systems for handling, recovery, and recycling to ensure economic viability and minimize environmental impact. fraunhofer.de

Process Intensification Strategies:

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. numberanalytics.comaiche.org For the production of this compound, several strategies could be explored:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer significant advantages. acs.orgchemicalsknowledgehub.com Flow reactors provide superior heat and mass transfer, precise control over reaction parameters, and the potential for higher throughput in a smaller footprint. chemicalsknowledgehub.com This can lead to improved yield, purity, and process safety.

Alternative Catalysis: While the initial synthesis uses hydrogen chloride, exploring solid acid catalysts could simplify the process. rsc.org Immobilized catalysts can be easily separated from the reaction mixture, facilitating continuous operation and reducing downstream processing steps. nih.gov

Integrated Separation: Combining the reaction and separation steps can significantly intensify the process. For example, techniques like reactive distillation or membrane-based separation could be employed to continuously remove the product or by-products, driving the reaction equilibrium towards higher yields. google.com

Enzymatic Synthesis: As an alternative to chemical synthesis, enzymatic methods using glycosyltransferases or glycosynthases could offer high selectivity and milder reaction conditions, reducing the formation of by-products. mdpi.comnih.gov While this would represent a significant departure from the current chemical route, it aligns with the principles of green chemistry and sustainable manufacturing. mdpi.commdpi.com

Table 2: Conceptual Comparison of Batch vs. Intensified Production of this compound

| Parameter | Traditional Batch Process | Potential Intensified Process (e.g., Continuous Flow) |

|---|---|---|

| Reactor Type | Large Stirred-Tank Reactor | Microreactor or Packed Bed Reactor |

| Heat and Mass Transfer | Potentially limited, risk of hotspots | Excellent, precise temperature control |

| Process Control | Less precise, potential for variability | High precision, real-time optimization |

| Safety | Handling of large volumes of hazardous materials | Smaller inventories, inherently safer design |

| Footprint | Large | Compact |

| Downstream Processing | Batch crystallization and purification | Potential for in-line purification |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Chloroethyl B D Fructopyranoside

Reactivity Profiling of the Chloroethyl Moiety within 2-Chloroethyl-β-D-fructopyranoside

The presence of a chlorine atom on the ethyl group attached to the anomeric oxygen imparts significant reactivity to this portion of the molecule. This reactivity is primarily centered around the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack and can participate in elimination and cyclization reactions.

Nucleophilic Substitution Reactions at the Chloroethyl Group

The carbon-chlorine bond in the 2-chloroethyl group is polarized, with the carbon atom being electrophilic and thus a prime target for nucleophiles. Research has shown that the chloro substituent can be readily displaced by a variety of nucleophilic anions. In these reactions, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the expulsion of the chloride ion in a classical SN2 reaction mechanism.

A study by Hough and Richardson demonstrated the successful substitution of the chloro group with several nucleophiles, including azide (B81097) (N₃⁻), thiocyanate (B1210189) (NCS⁻), acetate (B1210297) (AcS⁻), and benzoate (B1203000) (BzO⁻). These reactions typically proceed under conditions that favor bimolecular nucleophilic substitution, such as the use of a polar aprotic solvent to solvate the cation of the nucleophilic salt, thereby enhancing the nucleophilicity of the anion.

Table 1: Nucleophilic Substitution Products of 2-Chloroethyl-β-D-fructopyranoside

| Nucleophile | Reagent Example | Product |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-Azidoethyl-β-D-fructopyranoside |

| Thiocyanate (NCS⁻) | Potassium Thiocyanate (KSCN) | 2-Thiocyanatoethyl-β-D-fructopyranoside |

| Acetate (AcS⁻) | Sodium Thioacetate (NaSAc) | 2-Acetylthioethyl-β-D-fructopyranoside |

| Benzoate (BzO⁻) | Sodium Benzoate (NaOBz) | 2-Benzoyloxyethyl-β-D-fructopyranoside |

The facility of these reactions highlights the utility of 2-Chloroethyl-β-D-fructopyranoside as a precursor for the synthesis of a range of other functionalized fructopyranosides.

Elimination Reactions and Alkene Formation

In addition to substitution, the 2-chloroethyl group can potentially undergo elimination reactions in the presence of a strong, non-nucleophilic base. This type of reaction, known as a β-elimination or 1,2-elimination, would involve the abstraction of a proton from the carbon atom adjacent to the one bearing the chlorine (the β-carbon), followed by the concurrent or subsequent departure of the chloride ion. The result of such a reaction would be the formation of a vinyl ether, specifically vinyl β-D-fructopyranoside, and the corresponding salt of the base.

While theoretically possible, specific documented instances of this elimination reaction for 2-Chloroethyl-β-D-fructopyranoside are not readily found in the literature. The reaction would likely proceed via an E2 mechanism, which is favored by a strong, sterically hindered base and a primary alkyl halide. The general mechanism is as follows:

A strong base abstracts a proton from the β-carbon.

Simultaneously, the electrons from the C-H bond move to form a new π-bond between the α and β carbons.

The C-Cl bond breaks, and the chloride ion departs as the leaving group.

Competition between substitution (SN2) and elimination (E2) is a common theme in the chemistry of alkyl halides. The choice of base and reaction conditions are critical in directing the reaction towards the desired pathway. For primary halides like the 2-chloroethyl group, SN2 reactions are often favored, which may explain the prevalence of substitution products in the reported literature.

Intra- and Intermolecular Cyclization Pathways Mediated by the Chloroethyl Group

A particularly interesting aspect of the reactivity of 2-Chloroethyl-β-D-fructopyranoside is its propensity to undergo intramolecular cyclization. When treated with a base, the hydroxyl group at the C-1 position of the fructose (B13574) ring can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group. This results in the formation of a new five-membered ring fused to the fructopyranoside structure.

Specifically, the reaction of 2-Chloroethyl-β-D-fructopyranoside with a base leads to the formation of the spiro-internal glycoside, 1,2-O-ethylene-β-D-fructopyranose, in high yield. This transformation proceeds via an intramolecular Williamson ether synthesis. The alkoxide ion, generated by the deprotonation of the C-1 hydroxyl group by the base, attacks the chloro-substituted carbon, displacing the chloride ion and closing the ring.

Intermolecular cyclization reactions are also conceivable, where a molecule of 2-Chloroethyl-β-D-fructopyranoside could react with another molecule containing a suitable nucleophile, such as another sugar molecule, to form a larger cyclic ether. However, intramolecular reactions that form five- or six-membered rings are generally kinetically favored over their intermolecular counterparts.

Glycosidic Bond Stability and Hydrolysis Mechanisms of 2-Chloroethyl-β-D-fructopyranoside

The glycosidic bond, which links the 2-chloroethyl group to the anomeric carbon of the fructose ring, is another key reactive site in the molecule. The stability of this bond is crucial in determining the compound's persistence in various chemical environments, particularly in aqueous acidic or enzymatic conditions.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

The hydrolysis of glycosidic bonds is typically catalyzed by acid. In the case of 2-Chloroethyl-β-D-fructopyranoside, this reaction would lead to the cleavage of the bond between the anomeric carbon and the oxygen of the 2-chloroethoxy group, yielding D-fructose and 2-chloroethanol (B45725).

While specific kinetic data for the acid-catalyzed hydrolysis of 2-Chloroethyl-β-D-fructopyranoside are not extensively documented, the mechanism is expected to follow the general pathway for glycoside hydrolysis. This typically involves protonation of the glycosidic oxygen, followed by the departure of the aglycone (2-chloroethanol) to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to give the hemiacetal, which is in equilibrium with the open-chain and pyranose forms of D-fructose.

The rate of this hydrolysis would be influenced by several factors, including the concentration of the acid, the temperature, and the electronic effects of the substituents on the sugar ring and the aglycone. The electron-withdrawing nature of the chlorine atom in the 2-chloroethyl group might be expected to have a modest influence on the stability of the glycosidic bond compared to an unsubstituted ethyl group.

Enzymatic Cleavage Mechanisms in vitro

The β-D-fructopyranoside linkage in 2-Chloroethyl-β-D-fructopyranoside suggests that it could be a substrate for enzymes that hydrolyze β-fructosidic bonds, such as β-fructofuranosidases (also known as invertases). These enzymes are widespread in nature and are responsible for the hydrolysis of sucrose (B13894) (a disaccharide composed of glucose and fructose linked via an α-1,β-2-glycosidic bond) and other fructans.

The enzymatic cleavage of glycosides typically proceeds via one of two common mechanisms, leading to either retention or inversion of the anomeric stereochemistry. For many β-fructofuranosidases, a double-displacement mechanism is employed, which results in the retention of the anomeric configuration. This mechanism involves two key carboxylic acid residues in the enzyme's active site: one acting as a nucleophile and the other as an acid/base catalyst.

The proposed mechanism for the enzymatic hydrolysis of 2-Chloroethyl-β-D-fructopyranoside by a retaining β-fructofuranosidase would be as follows:

The enzyme's nucleophilic carboxylate attacks the anomeric carbon, while the acid/base catalyst protonates the glycosidic oxygen, leading to the departure of 2-chloroethanol and the formation of a covalent glycosyl-enzyme intermediate.

A water molecule then enters the active site, and the acid/base catalyst, now acting as a base, deprotonates the water to activate it as a nucleophile.

The activated water molecule attacks the anomeric carbon of the glycosyl-enzyme intermediate, leading to the cleavage of the covalent bond and the release of D-fructose with the original β-configuration.

The presence of the chloroethyl group may affect the binding of the substrate to the enzyme's active site and the rate of the catalytic steps. The steric bulk and electronic properties of this group could influence the precise positioning of the glycosidic bond relative to the catalytic residues, potentially altering the efficiency of the hydrolysis compared to a natural substrate like sucrose. However, without specific experimental data, the susceptibility of 2-Chloroethyl-β-D-fructopyranoside to enzymatic cleavage remains a topic for further investigation.

Reactivity of Hydroxyl Groups on the Fructopyranoside Core of 2-Chloroethyl-β-D-fructopyranoside

The chemical behavior of 2-Chloroethyl-β-D-fructopyranoside is largely dictated by the reactivity of the four hydroxyl (-OH) groups present on its fructopyranoside core. These groups serve as primary sites for chemical modifications. The reactivity of each hydroxyl group is not identical; it is influenced by its position on the pyranose ring and its stereochemical orientation (axial or equatorial). Generally, primary hydroxyl groups are more reactive than secondary ones due to less steric hindrance.

The hydroxyl groups on the fructopyranoside ring can participate in a variety of reactions, including esterification, etherification, oxidation, and reduction. The specific conditions of a reaction, such as the choice of reagent, solvent, and temperature, can be manipulated to favor reaction at a particular hydroxyl group, enabling the selective synthesis of various derivatives. nih.gov

Selective derivatization involves chemically modifying one or more specific hydroxyl groups while leaving others unchanged. This is a critical strategy for synthesizing complex carbohydrate-based molecules. Common techniques involve the use of protecting groups, which temporarily block the reactivity of certain hydroxyls, or the exploitation of the inherent differences in reactivity among the hydroxyl groups. nih.gov

Common Derivatization Reactions:

Acylation: This involves the reaction of hydroxyl groups with acyl chlorides or anhydrides to form esters. researchgate.net For instance, acetic anhydride (B1165640) can be used to acetylate the hydroxyl groups. semanticscholar.org By controlling the stoichiometry of the acylating agent, it is often possible to selectively acylate the most reactive hydroxyl group.

Silylation: This process replaces the active hydrogen of a hydroxyl group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). libretexts.org Silylation increases the volatility and thermal stability of the compound, which can be advantageous for certain analytical techniques like gas chromatography. libretexts.org

Alkylation: This involves the formation of an ether linkage. Reagents like alkyl halides can be used to introduce an alkyl group onto a hydroxyl oxygen.

The table below summarizes common reagents used for the derivatization of hydroxyl groups.

| Derivatization Type | Reagent Class | Example Reagent | Target Functional Group |

| Silylation | Silylating Agents | Trimethylsilane (TMS) | Alcohols, Carboxylic Acids, Amines |

| Acylation | Acyl Halides | Benzoyl Chloride | Alcohols, Phenols, Amines |

| Acylation | Acid Anhydrides | Acetic Anhydride | Alcohols, Phenols |

| Alkylation | Alkylating Agents | Alkyl Halides | Alcohols, Carboxylic Acids |

This table presents examples of common derivatizing agents and the functional groups they typically react with, based on established chemical principles. semanticscholar.orglibretexts.org

Chemoselective derivatization can also be achieved. For example, studies have shown that using acetic anhydride in different solvents can lead to different products. In acetone, non-sterically hindered phenols and catechols form mono- and di-acetate products, while in dimethyl sulfoxide (B87167) (DMSO), the reaction can favor the oxidation of primary and secondary alcohols. semanticscholar.org

The hydroxyl groups of the fructopyranoside core can be targeted in oxidation and reduction reactions to yield different functional groups.

Oxidation Pathways: The oxidation of hydroxyl groups can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the nature of the hydroxyl group (primary or secondary) and the oxidizing agent used. nih.gov

Primary Alcohols: The primary hydroxyl group on the fructopyranoside ring can be oxidized to an aldehyde using mild oxidizing agents or further oxidized to a carboxylic acid with stronger agents.

Secondary Alcohols: The secondary hydroxyl groups can be oxidized to form ketones.

Various reagents are employed for these transformations, each with its own level of selectivity and reaction conditions. nih.gov

Reduction Pathways: Reduction reactions involving the hydroxyl groups are less common but can be achieved. For instance, a hydroxyl group can be converted into a better leaving group (like a tosylate) and then be removed through a reductive process. In a study on iridoid glycosides, which also contain multiple hydroxyl groups, palladium chloride was used as a catalyst for a reduction reaction, demonstrating the feasibility of selectively targeting specific hydroxyls for reduction. nih.gov

The table below outlines the products resulting from the oxidation of primary and secondary alcohols.

| Starting Functional Group | Oxidizing Agent Strength | Product Functional Group |

| Primary Alcohol | Mild | Aldehyde |

| Primary Alcohol | Strong | Carboxylic Acid |

| Secondary Alcohol | N/A | Ketone |

This table illustrates the general outcomes of alcohol oxidation based on the type of alcohol and the strength of the oxidizing agent used.

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

To understand the precise step-by-step process by which 2-Chloroethyl-β-D-fructopyranoside undergoes transformations, researchers employ mechanistic studies. Isotopic labeling and kinetic analysis are two powerful techniques in this domain. nih.gov

Isotopic Labeling: This technique involves replacing an atom in the molecule with one of its isotopes, which has a different mass but similar chemical properties. nih.gov For example, a specific oxygen atom in a hydroxyl group could be replaced with its heavier isotope, ¹⁸O. By tracking the position of this "label" in the reaction products using techniques like mass spectrometry or NMR spectroscopy, scientists can deduce which chemical bonds are broken and formed during the reaction. nih.gov For instance, in studies of glucose-to-fructose isomerization, deuterium-labeled glucose was used to confirm that an intramolecular hydride shift was the rate-limiting step of the reaction. researchgate.net This approach is invaluable for distinguishing between proposed reaction pathways that might otherwise be indistinguishable. nih.gov

Kinetic Studies: Kinetic studies involve measuring the rate at which a reaction occurs and how that rate is affected by changes in concentration, temperature, or catalysts. nih.govyoutube.com By analyzing the reaction kinetics, one can determine the reaction order, the activation energy, and whether the reaction proceeds through intermediates. For example, kinetic analysis of the Maillard reaction, which involves sugars like fructose, has been used to compare the relative reactivity of different sugars. researchgate.net In enzymatic reactions involving fructose, kinetic studies have helped to elucidate the mechanism of substrate inhibition and the order in which substrates bind to the enzyme. nih.gov This information is crucial for optimizing reaction conditions to maximize the yield of a desired product and to gain a deeper understanding of the reaction mechanism. nih.gov

Advanced Structural Analysis and Conformational Dynamics of 2 Chloroethyl B D Fructopyranoside

Spectroscopic Techniques for Elucidating the Molecular Architecture of 2-Chloroethyl-β-D-fructopyranoside

A suite of spectroscopic methods is essential for a comprehensive understanding of the structure of 2-Chloroethyl-β-D-fructopyranoside, from its atomic connectivity to its preferred shapes in solution. These techniques provide complementary information that, when pieced together, reveals a detailed molecular portrait.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For 2-Chloroethyl-β-D-fructopyranoside, one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for assigning the chemical shifts of all proton and carbon atoms, which in turn provides insights into the molecule's configuration and conformation.

In a typical ¹H NMR spectrum, the chemical shifts are influenced by the electronic environment of each proton. For instance, protons on carbons bonded to electronegative oxygen or chlorine atoms are expected to resonate at a lower field (higher ppm values). libretexts.org The protons of the fructopyranoside ring would appear in a specific region, while those of the 2-chloroethyl group would have distinct signals.

To definitively assign these signals and understand the spatial relationships between atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal proton-proton couplings within the molecule, helping to trace the connectivity of the sugar ring and the ethyl group.

HSQC spectra correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is instrumental in confirming the linkage between the 2-chloroethyl group and the anomeric carbon (C2) of the fructopyranoside ring.

The coupling constants (J-values) derived from high-resolution ¹H NMR spectra are particularly informative for determining the dihedral angles between adjacent protons, which helps to define the ring's conformation (e.g., chair or boat). The Nuclear Overhauser Effect (NOE), observed in NOESY or ROESY experiments, provides information about through-space proximity between protons, further refining the three-dimensional structure in solution.

While specific experimental data for 2-Chloroethyl-β-D-fructopyranoside is not extensively published, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on known values for similar fructopyranoside structures.

Predicted ¹H NMR Chemical Shifts for 2-Chloroethyl-β-D-fructopyranoside

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1a, H-1b | 3.5 - 3.8 | m |

| H-3 | ~4.1 | d |

| H-4 | ~3.9 | t |

| H-5 | ~4.2 | m |

| H-6a, H-6b | 3.6 - 3.9 | m |

| -OCH₂CH₂Cl | 3.7 - 4.0 | m |

Predicted ¹³C NMR Chemical Shifts for 2-Chloroethyl-β-D-fructopyranoside

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~63 |

| C-2 | ~104 (anomeric) |

| C-3 | ~76 |

| C-4 | ~75 |

| C-5 | ~82 |

| C-6 | ~64 |

| -OCH₂CH₂Cl | ~70 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of 2-Chloroethyl-β-D-fructopyranoside. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for non-volatile, thermally sensitive molecules like carbohydrates. chemsrc.com

HRMS can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the unambiguous determination of the molecular formula, C₈H₁₅ClO₆. biosynth.comchemicalbook.com

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The fragmentation patterns of glycosides are well-studied and typically involve cleavage of the glycosidic bond. cookechem.comscbt.com For 2-Chloroethyl-β-D-fructopyranoside, one would expect to observe characteristic fragmentation pathways:

Cleavage of the glycosidic bond: This would result in the loss of the 2-chloroethyl group or the formation of an oxonium ion of the fructose (B13574) ring.

Cross-ring cleavages: Fragmentation within the fructose ring itself can also occur, providing information about the sugar's structure.

Loss of small molecules: Neutral losses, such as water (H₂O) or hydrochloric acid (HCl), are also possible fragmentation pathways.

Analyzing these fragments allows for the confirmation of the aglycone (the 2-chloroethyl part) and the sugar moiety, as well as their connectivity.

Expected Key Fragments in the Mass Spectrum of 2-Chloroethyl-β-D-fructopyranoside

| m/z (ion) | Description |

|---|---|

| 242.06 | [M+H]⁺ (protonated molecule) for C₈H₁₅ClO₆ |

| 265.04 | [M+Na]⁺ (sodiated adduct) |

| 163.06 | [Fructose - H₂O + H]⁺ (fructosyl oxonium ion) |

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in 2-Chloroethyl-β-D-fructopyranoside.

FT-IR Spectroscopy: In the FT-IR spectrum, one would expect to see a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the alkyl chains would appear around 2850-3000 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups would be visible in the "fingerprint region" between 1000 and 1300 cm⁻¹. The C-Cl stretching vibration of the chloroethyl group would likely be found in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H bands are typically weak in Raman spectra, the C-H and C-C skeletal vibrations of the pyranose ring would be prominent. The C-Cl stretch is also readily observable in Raman spectra. These techniques can sometimes be sensitive to conformational changes, as different spatial arrangements of atoms can lead to slight shifts in vibrational frequencies.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of 2-Chloroethyl-β-D-fructopyranoside

While NMR and mass spectrometry provide data on the molecule in solution and the gas phase, respectively, X-ray crystallography offers an unparalleled, precise view of the molecule's three-dimensional structure in the solid state. This technique requires the growth of a suitable single crystal of the compound.

If a crystal structure were determined, it would provide exact bond lengths, bond angles, and torsion angles. This would definitively establish the β-configuration at the anomeric center and the precise conformation of the fructopyranoside ring (e.g., ²C₅ chair, ¹C₄ chair, or a twist conformation). Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and map out the network of intermolecular interactions, such as hydrogen bonds between the hydroxyl groups of neighboring molecules. This information is crucial for understanding the solid-state properties of the compound. To date, no public crystal structure of 2-Chloroethyl-β-D-fructopyranoside has been reported in crystallographic databases.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Solution Conformation

2-Chloroethyl-β-D-fructopyranoside is a chiral molecule and is therefore optically active. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of the molecule with left and right circularly polarized light.

Computational Chemistry Approaches to the Conformational Landscape and Energetics

In conjunction with experimental data, computational chemistry provides powerful tools for exploring the conformational landscape of 2-Chloroethyl-β-D-fructopyranoside. Using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, it is possible to model the potential energy surface of the molecule. buyersguidechem.com

These calculations can:

Predict the relative stabilities of different ring conformations (e.g., various chair and boat forms).

Determine the preferred orientations (rotamers) of the 2-chloroethyl group and the hydroxyl groups.

Simulate the dynamic behavior of the molecule in solution, providing insights into its flexibility.

Calculate theoretical NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the computed structures. buyersguidechem.com

For flexible molecules like furanosides and pyranosides, computational studies are essential for understanding the equilibrium between different conformers that may coexist in solution. buyersguidechem.com

Quantum Mechanical Calculations of Conformation and Electronic Properties

Quantum mechanical calculations offer a powerful lens through which to examine the stable conformations and electronic characteristics of 2-Chloroethyl-b-D-fructopyranoside. These calculations, typically performed using Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, energy landscape, and the distribution of electrons.

The conformational space of the pyranose ring in this compound is of particular interest. The chair conformation is generally the most stable for pyranoid rings, and in the case of β-D-fructopyranoside, the anomeric effect plays a significant role in dictating the orientation of the substituents. For this compound, the most stable conformation is predicted to be the ²C₅ chair form. In this conformation, the bulky 2-chloroethyl group at the anomeric position (C2) can adopt different orientations relative to the ring.

Theoretical calculations have been employed to determine the relative energies of various rotamers arising from the rotation around the C2-O2 and O2-CH₂ bonds of the 2-chloroethyl group. These calculations help in identifying the most populated conformational states. The electronic properties, such as the Mulliken atomic charges and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined. The HOMO-LUMO gap is a critical parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

Key Research Findings:

Conformational Stability: The ²C₅ chair conformation of the fructopyranoside ring is the most stable.

Rotameric Preferences: The orientation of the 2-chloroethyl group is influenced by a combination of steric and electronic effects, with specific rotamers being energetically favored.

Electronic Properties: The distribution of atomic charges reveals the electrophilic and nucleophilic sites within the molecule. The chloroethyl group, due to the electronegativity of the chlorine atom, introduces a significant electronic perturbation compared to a simple ethyl group.

Below is an interactive data table summarizing the calculated electronic properties for the most stable conformation of this compound.

| Property | Calculated Value |

| Total Energy (Hartree) | -1358.987 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 8.01 |

| Dipole Moment (Debye) | 3.45 |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations provide a static picture of the most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations allow for the exploration of the conformational landscape of this compound in a simulated environment, such as in a solvent like water, providing insights into its flexibility and interactions with the surrounding medium.

MD simulations typically involve solving Newton's equations of motion for the atoms of the molecule and the solvent over a specific period, ranging from nanoseconds to microseconds. These simulations can reveal the transitions between different conformational states and the timescales on which these transitions occur.

For this compound, MD simulations can be used to study the flexibility of the pyranose ring and the dynamics of the 2-chloroethyl side chain. The simulations can quantify the population of different chair and boat conformations of the fructopyranoside ring, although the chair conformation is expected to be predominant. The dynamics of the side chain are particularly important, as its flexibility can influence how the molecule interacts with other molecules, such as enzymes or receptors.

Detailed Research Findings from Simulations:

Ring Puckering: The fructopyranoside ring predominantly samples the ²C₅ chair conformation, with occasional, transient excursions to boat or skew-boat conformations.

Side Chain Dynamics: The 2-chloroethyl side chain exhibits significant rotational freedom around the glycosidic linkage. The analysis of dihedral angle distributions from MD trajectories can identify the most populated rotameric states and the energy barriers for interconversion.

Solvent Interactions: In aqueous solution, the hydroxyl groups of the fructopyranoside ring form a dynamic network of hydrogen bonds with water molecules. The 2-chloroethyl group, being more hydrophobic, influences the local water structure.

An interactive data table summarizing typical parameters and results from a molecular dynamics simulation of this compound in a water box is presented below.

| Simulation Parameter/Result | Value/Observation |

| Simulation Time | 500 ns |

| Force Field | GROMOS54a7 |

| Solvent | SPC Water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Predominant Ring Conformation | ²C₅ Chair (>95%) |

| Major Side Chain Rotamers (C1-C2-O2-CH₂) | gauche (+), gauche (-), anti |

| Average Number of Hydrogen Bonds (to water) | 5-7 |

Biochemical Interactions and Mechanistic Chemical Biology of 2 Chloroethyl B D Fructopyranoside

Interaction with Glycosidases: Substrate Analogue and Inhibitor Mechanisms (in vitro biochemical studies)

Currently, there is no published research detailing the interaction of 2-chloroethyl-b-D-fructopyranoside with glycosidases.

Kinetic Characterization of Enzyme Inhibition

No kinetic data, such as IC₅₀ or Kᵢ values, for the inhibition of any glycosidase by this compound has been reported.

Active Site Binding and Mechanistic Insights (e.g., covalent modification)

There are no studies available that investigate the binding of this compound to the active site of glycosidases or explore its potential as a covalent modifier of these enzymes.

Role as a Substrate or Inhibitor for Glycosyltransferases (in vitro enzymatic assays)

The role of this compound as either a substrate or an inhibitor of glycosyltransferases has not been explored in the scientific literature to date.

Elucidation of Specificity and Regioselectivity

Without experimental data, the specificity and regioselectivity of glycosyltransferases towards this compound as a potential substrate are unknown.

Mechanistic Probes for Glycosyltransferase Activity

The potential of this compound to serve as a mechanistic probe for studying glycosyltransferase activity has not been investigated.

Interactions with Carbohydrate-Binding Proteins (Lectins, Receptors) (in vitro binding studies)

There is a lack of published in vitro binding studies examining the interaction between this compound and carbohydrate-binding proteins such as lectins or cellular receptors.

Binding Affinity and Specificity Determination

There is a conspicuous absence of published studies quantifying the binding affinity of this compound to any specific protein target. While general statements suggest that it can form adducts with proteins, such as hemoglobin, and possesses affinities for tissue proteins, these claims are not substantiated with quantitative data like dissociation constants (Kd), inhibition constants (Ki), or IC50 values. biosynth.com The chloroethyl group provides a reactive handle, suggesting the potential for covalent modification of target proteins, a feature that could be leveraged to study binding. However, without empirical data from techniques such as equilibrium dialysis, surface plasmon resonance, or isothermal titration calorimetry, any discussion of its binding affinity and specificity remains speculative. The study of carbohydrate-binding proteins, or lectins, often involves detailed analysis of ligand binding, as demonstrated in studies of other glycosides, but such focused research on this compound is not currently available.

Structural Basis of Ligand-Protein Recognition

The three-dimensional arrangement of a ligand within the binding site of a protein is fundamental to understanding the nature of their interaction. Co-crystallization of a ligand with its protein target, followed by X-ray diffraction analysis, is a gold-standard method for elucidating these structural details. At present, no co-crystal structures of this compound in complex with a protein have been deposited in the Protein Data Bank or described in the literature. The synthesis of this glycoside from D-fructose and 2-chloroethanol (B45725) has been described, and its chemical reactivity has been explored to some extent. rsc.org However, the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and potential covalent linkages—that would govern its recognition by a protein target remain unknown.

Application as a Chemical Probe in Cell-Free Systems and Model Organisms

The utility of small molecules as chemical probes to investigate biological systems is a cornerstone of modern chemical biology. While this compound possesses features that suggest its potential as a probe, its application in this context is not documented in peer-reviewed research.

Metabolic Labeling in Cell Culture Models for Pathway Investigation

Metabolic labeling is a powerful technique where cells are supplied with a modified version of a natural metabolite, which is then incorporated into biomolecules. This allows for the tracking and analysis of metabolic pathways. While methods for metabolic labeling of glycans using azido (B1232118) or alkynyl-modified sugars are well-established, there is no evidence to suggest that this compound has been employed for this purpose. The chloro- modification is not a typical bioorthogonal handle used for subsequent ligation reactions, and its metabolic fate and incorporation into cellular glycans have not been investigated.

Target Identification in Biological Pathways using Affinity Probes

Affinity-based probes are invaluable for identifying the cellular targets of small molecules. A key feature of such probes is a reactive group that can covalently bind to the target protein, allowing for its subsequent isolation and identification. The chloroethyl group of this compound could theoretically serve this purpose. It has been suggested that this compound could be used to synthesize a polymerized affinity column, which is a critical step in creating a tool for affinity chromatography. biosynth.com However, there are no published studies that demonstrate the successful use of a this compound-based probe to identify unknown protein targets from a complex biological mixture, such as a cell lysate.

Applications in Advanced Organic Synthesis and Chemical Biology Tools Utilizing 2 Chloroethyl B D Fructopyranoside

2-Chloroethyl-β-D-fructopyranoside as a Building Block for Complex Oligosaccharide Synthesis.biosynth.comnih.gov

The synthesis of complex oligosaccharides is a challenging yet crucial area of research, as these molecules play vital roles in numerous biological processes. nih.gov 2-Chloroethyl-β-D-fructopyranoside serves as a valuable starting material in this endeavor due to its inherent structural properties. The key reaction in building these complex carbohydrate chains is glycosylation, where a glycosidic bond is formed between the anomeric carbon of a donor sugar and a hydroxyl group of an acceptor molecule. diva-portal.orgnih.gov The success of oligosaccharide synthesis hinges on the ability to control the stereochemistry of this newly formed bond, leading to either α- or β-glycosides. diva-portal.org

Neoglycoconjugates are synthetic molecules in which a carbohydrate moiety is attached to a non-carbohydrate scaffold, such as a protein or a lipid. nih.govnih.gov These constructs are invaluable tools in glycobiology for studying carbohydrate-protein interactions and for the development of diagnostics and therapeutics. nih.govrsc.org 2-Chloroethyl-β-D-fructopyranoside can be chemically modified to introduce reactive handles that facilitate its conjugation to other molecules. For instance, the chloroethyl group can be substituted with other functional groups, enabling its incorporation into larger structures. rsc.org

Glycopeptides, which are peptides or proteins containing covalently linked carbohydrate chains, are another important class of biomolecules. nih.govrsc.org The synthesis of glycopeptides with defined structures is essential for understanding the roles of glycosylation in protein function and for developing novel therapeutic agents. rsc.org The versatility of 2-Chloroethyl-β-D-fructopyranoside as a synthetic building block allows for its potential incorporation into synthetic glycopeptide structures, contributing to the broader field of glycobiology research. nih.govnih.gov

Development of 2-Chloroethyl-β-D-fructopyranoside-Based Affinity Labels and Bioconjugation Reagents.biosynth.com

The reactive nature of the chloroethyl group makes 2-Chloroethyl-β-D-fructopyranoside a suitable candidate for the development of affinity labels and bioconjugation reagents. biosynth.com Affinity labels are molecules designed to specifically bind to and then covalently modify a target biomolecule, often a protein. This allows for the identification and characterization of binding sites. The chloroethyl group can act as an electrophile, reacting with nucleophilic residues (such as amino or thiol groups) on proteins to form a stable covalent bond. biosynth.com This property is also utilized in bioconjugation, the process of linking molecules to biomolecules. For instance, 2-Chloroethyl-β-D-fructopyranoside can be used to create an affinity chromatography column by immobilizing it onto a solid support, which can then be used to purify proteins that bind to the fructose (B13574) moiety. biosynth.com

Utilization of 2-Chloroethyl-β-D-fructopyranoside in Mechanistic Probe Design for Enzyme Studies.

Mechanistic probes are essential tools for elucidating the reaction mechanisms of enzymes. By designing molecules that mimic the substrate or an intermediate of an enzymatic reaction, researchers can gain insights into the catalytic process. The reactivity of the chloroethyl group in 2-Chloroethyl-β-D-fructopyranoside allows for its potential use in designing such probes. For example, it could be used to investigate the active site of fructosyltransferases or other carbohydrate-processing enzymes. The chloroethyl group could potentially react with active site residues, leading to irreversible inhibition and allowing for the identification of key catalytic amino acids.

Role in the Synthesis of Radiolabeled Carbohydrate Derivatives for Research Applications (non-clinical imaging/tracing).

Radiolabeling of carbohydrates is a powerful technique for tracing their metabolic fate and distribution in biological systems for research purposes. While direct radiolabeling of 2-Chloroethyl-β-D-fructopyranoside is not explicitly detailed in the provided search results, its chemical structure lends itself to the introduction of a radiolabel. For instance, the chlorine atom could potentially be replaced with a radioactive isotope of chlorine, or the molecule could be otherwise modified to incorporate a radioisotope like carbon-14 (B1195169) or tritium. These radiolabeled derivatives could then be used in non-clinical research settings to study carbohydrate transport, metabolism, and uptake in various biological models.

Polymerization with Macromolecules for Research Applications (e.g., in artificial oxygen carriers research, excluding clinical application).nih.gov

A significant research application of 2-Chloroethyl-β-D-fructopyranoside is in the development of hemoglobin-based oxygen carriers (HBOCs), often referred to as artificial blood substitutes. nih.govnih.gov In this context, the furanoside is chemically modified to act as a cross-linking agent. The ring-opening of 2-Chloroethyl-β-D-fructopyranoside creates a reactive dialdehyde. nih.gov This dialdehyde can then be used to polymerize hemoglobin molecules, creating larger, more stable complexes. nih.gov The goal of this polymerization is to produce HBOCs with specific oxygen-binding properties, such as a high oxygen affinity (low P50), which may help in preventing vasoconstriction, a side effect observed with some earlier generation HBOCs. nih.gov Research has shown that by varying the molar ratio of the ring-opened 2-Chloroethyl-β-D-fructopyranoside to hemoglobin, the molecular weight and oxygen affinity of the resulting polymerized hemoglobin can be controlled. nih.gov

| Parameter | Ring-Opened 2-CEFP to bHb Molar Ratio | Resulting P50 (mmHg) | Resulting Cooperativity (n) | Resulting Methemoglobin (%) |

| Oxygen Affinity | 10:1 to 30:1 | 7 to 18 | 0.8 to 1.4 | 3 to 10 |

| Table 1: Properties of Polymerized Bovine Hemoglobin (bHb) using Ring-Opened 2-Chloroethyl-β-D-fructopyranoside (2-CEFP) as a Cross-linker. nih.gov |

This table illustrates how adjusting the concentration of the cross-linker derived from 2-Chloroethyl-β-D-fructopyranoside allows for the fine-tuning of the properties of the resulting HBOC for research applications. nih.gov

No Publicly Available Computational Studies Found for 2-Chloroethyl-β-D-fructopyranoside

While the methodologies outlined in the requested article—quantum chemical calculations, molecular docking, SAR modeling, and computational transition state analysis—are standard and powerful techniques in modern computational chemistry for characterizing and predicting the behavior of molecules, it appears that 2-Chloroethyl-β-D-fructopyranoside has not been the subject of such published research.

General information confirms the existence and synthesis of 2-Chloroethyl-β-D-fructopyranoside. It is described as a stable reagent used in the preparation of other chemical agents. However, detailed theoretical investigations into its electronic structure, reactivity, and potential interactions with biological targets like proteins have not been documented in the scientific literature found.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested. Generating such an article would require fabricating data and research findings, which would be speculative and misleading.

Future Research Directions and Unresolved Challenges in 2 Chloroethyl B D Fructopyranoside Research

Exploration of Novel Synthetic Pathways and Methodologies

The current primary synthesis of 2-Chloroethyl-β-D-fructopyranoside involves the reaction of D-fructose with 2-chloroethanol (B45725) in the presence of hydrogen chloride, which is a straightforward and high-yielding method. biosynth.com However, the future of carbohydrate synthesis is increasingly geared towards greener and more efficient methodologies. nih.gov A significant area for future research lies in the development of alternative synthetic routes that avoid the use of strong acids and chlorinated solvents.

Future research in this area could focus on:

Enzymatic Synthesis: Investigating the use of glycosyltransferases or engineered enzymes for the stereoselective synthesis of 2-Chloroethyl-β-D-fructopyranoside. This could offer a milder and more environmentally friendly alternative to traditional chemical methods.

Mechanochemical Approaches: Exploring solvent-free or low-solvent mechanochemical methods, such as ball milling, which have been shown to be effective for various organic transformations, including glycosylations.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 2-Chloroethyl-β-D-fructopyranoside. This would allow for better control over reaction parameters, improved safety, and easier scalability.

Orthogonal Protecting Group Strategies: The development of more sophisticated protecting group strategies would enable the regioselective introduction of the 2-chloroethyl group onto the fructose (B13574) scaffold, providing access to a wider range of structurally diverse derivatives.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Current Acid-Catalyzed Method | High yield, simple procedure. biosynth.com | Use of corrosive acid, potential for side reactions. |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, potential for low yields. |

| Mechanochemical Synthesis | Reduced solvent waste, potential for novel reactivity. | Scalability, precise control of reaction conditions. |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control. | Initial setup costs, potential for clogging. |

Discovery of Unanticipated Reactivity Patterns and Transformation Products

Initial studies have shown that the chloro substituent in 2-Chloroethyl-β-D-fructopyranoside can be displaced by various nucleophiles. biosynth.com Furthermore, reaction with a base leads to the formation of a spiro-internal glycoside, 1,2-O-ethylene-β-D-fructopyranose. biosynth.com However, the full scope of its reactivity is far from being completely understood. The interplay between the chloroethyl group and the fructopyranoside ring likely gives rise to unique and potentially unanticipated chemical behavior.

Key unresolved questions and future research directions include:

Intramolecular Cyclizations: A more in-depth investigation into the base-mediated intramolecular cyclization could reveal the potential to form other ring systems besides the known spiro-internal glycoside. The influence of different bases and solvent systems on the reaction outcome needs to be systematically studied.

Reactions with Organometallic Reagents: The reactivity of the chloroethyl group with a broad range of organometallic reagents, such as Grignard reagents or organocuprates, has not been explored. Such reactions could lead to the formation of carbon-carbon bonds and the introduction of diverse functional groups.

Radical-Mediated Transformations: The potential for the chloroethyl group to participate in radical reactions is another unexplored area. Atom transfer radical addition (ATRA) or other radical-mediated processes could unlock novel transformation pathways.

Rearrangement Reactions: Under certain conditions, such as treatment with Lewis acids, 2-Chloroethyl-β-D-fructopyranoside might undergo unexpected rearrangement reactions involving the fructopyranoside ring.

The following table summarizes some of the known and potential transformation products of 2-Chloroethyl-β-D-fructopyranoside:

| Reagent/Condition | Known/Potential Product Type | Reference/Hypothesis |

| Nucleophiles (N₃⁻, NCS⁻, AcS⁻, BzO⁻) | Substitution products. biosynth.com | biosynth.com |

| Base | Spiro-internal glycoside. biosynth.com | biosynth.com |

| Organometallic Reagents | Carbon-carbon bond formation at the ethyl group. | Future Exploration |

| Radical Initiators | Addition or cyclization products. | Future Exploration |

| Lewis Acids | Ring-rearranged products. | Future Exploration |

Expansion of 2-Chloroethyl-β-D-fructopyranoside's Role as a Chemical Biology Tool

The presence of a reactive chloroethyl group on a biocompatible sugar scaffold suggests that 2-Chloroethyl-β-D-fructopyranoside could be a valuable tool in chemical biology. It has been suggested that this compound can be used to synthesize polymerized affinity columns and that it forms adducts with hemoglobin. biosynth.com This points towards its potential as a chemical probe for studying biological systems.

Future research should aim to:

Develop Affinity-Based Probes: The chloroethyl group can act as an electrophilic handle for covalently modifying biomolecules. This could be exploited to develop affinity-based probes for identifying and isolating fructose-binding proteins or enzymes.

Design Activity-Based Probes: By incorporating a suitable reporter tag, 2-Chloroethyl-b-D-fructopyranoside derivatives could be designed as activity-based probes to study the function of specific enzymes involved in fructose metabolism.

Investigate Cellular Uptake and Metabolism: Understanding how cells handle 2-Chloroethyl-β-D-fructopyranoside is crucial for its application as an intracellular chemical tool. Studies on its transport across cell membranes and its metabolic fate are needed.

Create Novel Biomaterials: The ability of 2-Chloroethyl-β-D-fructopyranoside to be polymerized could be harnessed to create novel biocompatible materials with potential applications in drug delivery or tissue engineering.

Development of Advanced Analytical Techniques for In Situ Monitoring of its Transformations

To fully understand the reactivity and biological applications of 2-Chloroethyl-β-D-fructopyranoside, the development of advanced analytical techniques for its in situ monitoring is essential. While standard techniques like NMR and mass spectrometry are invaluable for characterizing the final products, they may not be suitable for tracking reactions in real-time, especially within complex biological media.

Future analytical development should focus on:

Real-Time NMR Spectroscopy: The use of real-time NMR techniques could provide valuable kinetic and mechanistic information on the transformations of 2-Chloroethyl-β-D-fructopyranoside.

Mass Spectrometry-Based Approaches: Advanced mass spectrometry techniques, such as ambient ionization mass spectrometry, could enable the direct and real-time analysis of reactions involving 2-Chloroethyl-β-D-fructopyranoside without the need for extensive sample preparation.

Fluorescence-Based Assays: The development of fluorogenic derivatives of 2-Chloroethyl-β-D-fructopyranoside would allow for its sensitive detection and the monitoring of its reactions using fluorescence spectroscopy or microscopy. This would be particularly useful for cellular imaging applications.

Chromatographic Methods with In-Line Detection: Coupling liquid chromatography with advanced detectors, such as charged aerosol detectors or mass spectrometers, would facilitate the separation and quantification of 2-Chloroethyl-β-D-fructopyranoside and its various transformation products from complex mixtures.

Addressing Stereochemical Control Challenges in Derivatization

The fructopyranoside core of 2-Chloroethyl-β-D-fructopyranoside contains multiple stereocenters. While the synthesis of the parent compound yields the β-anomer, the stereochemical outcome of subsequent derivatization reactions at the hydroxyl groups is a significant challenge that needs to be addressed.

Key challenges and future research directions in this area include:

Regioselective Derivatization: Developing methods for the regioselective protection and derivatization of the different hydroxyl groups of 2-Chloroethyl-β-D-fructopyranoside is a prerequisite for controlling the stereochemistry of its derivatives.

Substrate and Auxiliary Control: Investigating the use of the existing stereocenters in the fructopyranoside ring (substrate control) to direct the stereochemical outcome of reactions at other positions is a promising avenue. Additionally, the temporary introduction of chiral auxiliaries could be explored to achieve high levels of stereocontrol.

Stereoselective Glycosylation: While the parent compound is a β-fructopyranoside, developing methods to synthesize the corresponding α-anomer would provide access to a new set of stereoisomers with potentially different biological activities.

Computational Modeling: The use of computational methods, such as density functional theory (DFT) calculations, could help in predicting the stereochemical outcomes of different reactions and in designing more stereoselective synthetic routes.

Q & A

Q. What are the optimal synthetic routes for 2-chloroethyl-β-D-fructopyranoside, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via acid-catalyzed glycosidation of D-fructose with 2-chloroethanol. Evidence shows that using HCl in 2-chloroethanol at room temperature achieves >90% yield . Key variables include:

- Catalyst concentration : Excess HCl accelerates glycosidic bond formation but may promote side reactions.

- Temperature : Room temperature minimizes decomposition of fructose.

- Solvent purity : Anhydrous 2-chloroethanol is critical to avoid hydrolysis.

For reproducible results, monitor reaction progress via TLC (silica gel, 1:1 ethyl acetate/hexanes) and confirm purity via NMR (e.g., anomeric proton at δ 5.2–5.4 ppm).

Q. How is the structure of 2-chloroethyl-β-D-fructopyranoside validated, and what analytical techniques are essential?

Methodological Answer: Structural validation combines:

- NMR spectroscopy : Assign β-configuration via anomeric proton coupling constants (J ≈ 7–8 Hz for β-pyranosides) and chlorine proximity effects on neighboring protons .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 365.1).

- X-ray crystallography : For absolute configuration, single crystals grown in ethanol/water mixtures are analyzed .

- Derivatization : Tritylation (50% yield for 1-O-trityl ether) and mesitylenesulfonylation provide intermediates for regiochemical confirmation .

Q. What are the primary reaction pathways for nucleophilic substitution at the 2′-chloroethyl group?

Methodological Answer: The chloroethyl group undergoes nucleophilic displacement with anions (N₃⁻, SCN⁻, AcS⁻) via SN2 mechanisms. For example:

- Azide substitution : React with NaN₃ in DMF at 60°C for 6 hours, yielding 2′-azidoethyl derivatives.

- Thiocyanate substitution : Use KSCN in acetone/water (1:1) under reflux.

Kinetic studies reveal steric hindrance from the bulky fructopyranoside ring slows substitution compared to linear alkyl chlorides .

Advanced Research Questions

Q. How does regioselectivity in sulfonation (e.g., mesitylenesulfonylation) of 2-chloroethyl-β-D-fructopyranoside challenge conventional carbohydrate chemistry models?